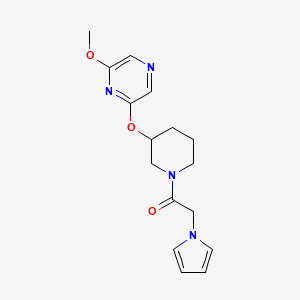
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Research has explored various synthesis techniques and the resulting compounds' effectiveness against bacteria and fungi. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives and their antimicrobial properties, which may be related to compounds structurally similar to this compound (Patel, Agravat, & Shaikh, 2011).
Antiarrhythmic and Antihypertensive Effects
The compound has also been studied for its potential antiarrhythmic and antihypertensive effects. Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to this compound, revealed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications (Malawska et al., 2002).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of similar compounds. For instance, Zhang Hong-ying (2012) examined derivatives for their role in improving learning and memory dysfunction in mice, suggesting a potential area of application for related compounds like this compound in neurology and cognitive disorders (Zhang Hong-ying, 2012).
Antiallergy and Antibacterial Agents
This compound's potential as an antiallergy and antibacterial agent has been explored, with research indicating promising results. For example, Walsh, Franzyshen, and Yanni (1989) synthesized related piperidine derivatives and evaluated them for antiallergy activity, finding some compounds with potent effects (Walsh, Franzyshen, & Yanni, 1989).
Potential Applications in Osteoporosis and Cancer Treatment
The compound and its derivatives have potential applications in osteoporosis and cancer treatment. Hutchinson et al. (2003) identified derivatives as potent antagonists of the alpha(v)beta(3) receptor, which is significant for bone turnover and cancer metastasis (Hutchinson et al., 2003).
Insecticidal Properties
Research has also shown that pyridine derivatives, similar to this compound, possess insecticidal properties. Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized and tested various pyridine derivatives for their toxicity against certain insects, highlighting another potential application area (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPZOJQCHQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)
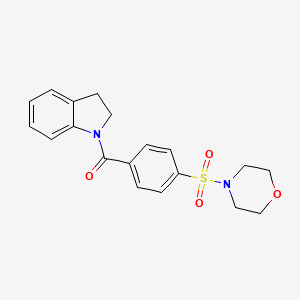
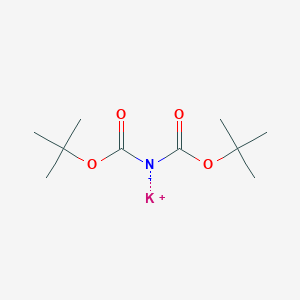
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
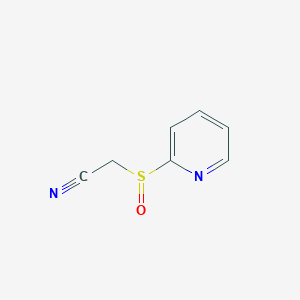
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)
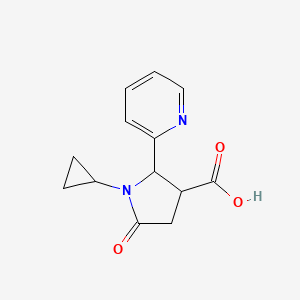
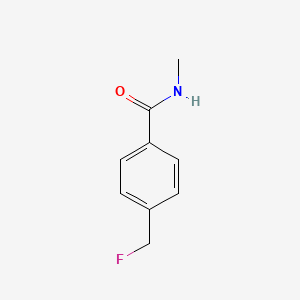
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)
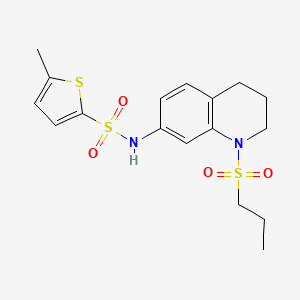
![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)
![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)